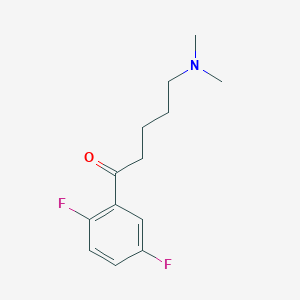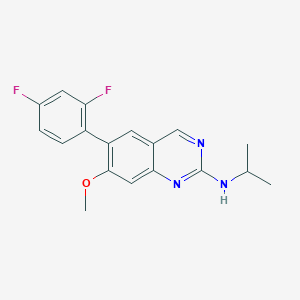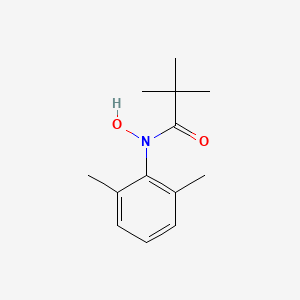
4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-2-metil-fenil)-tiazol-2-amina es un compuesto orgánico que pertenece a la clase de los tiazoles. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros. Este compuesto en particular se caracteriza por la presencia de un grupo fenil sustituido con bromo y una parte de tiazolilamina, lo que lo convierte en un intermedio valioso en varias síntesis químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-Bromo-2-metil-fenil)-tiazol-2-amina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 4-bromo-2-metilfenil isotiocianato y 2-aminotiazol.
Condiciones de reacción: La reacción se lleva a cabo en un solvente adecuado, como etanol o acetonitrilo, bajo condiciones de reflujo. La mezcla se calienta para facilitar la formación del producto deseado.
Purificación: El producto bruto se purifica utilizando técnicas como recristalización o cromatografía en columna para obtener el compuesto puro.
Métodos de producción industrial
En un entorno industrial, la producción de 4-(4-Bromo-2-metil-fenil)-tiazol-2-amina puede implicar reactores de flujo continuo para garantizar una mezcla eficiente y transferencia de calor. El uso de sistemas automatizados puede mejorar la escalabilidad y reproducibilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(4-Bromo-2-metil-fenil)-tiazol-2-amina puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento, como reacciones de Suzuki o Heck, para formar moléculas más complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Se utilizan comúnmente reactivos como hidruro de sodio (NaH) o carbonato de potasio (K2CO3) en solventes apróticos polares (por ejemplo, DMF o DMSO).
Oxidación: Se pueden emplear agentes oxidantes como peróxido de hidrógeno (H2O2) o permanganato de potasio (KMnO4).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios tiazoles sustituidos, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.
Aplicaciones Científicas De Investigación
4-(4-Bromo-2-metil-fenil)-tiazol-2-amina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas y heterociclos.
Biología: El compuesto se utiliza en el desarrollo de moléculas bioactivas, como inhibidores enzimáticos o moduladores de receptores.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(4-Bromo-2-metil-fenil)-tiazol-2-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Bromo-2-metilfenil isotiocianato
- 2-Bromo-4-metilfenol
- 4-Bromo-N-(2-metilfenil)benzamida
Unicidad
4-(4-Bromo-2-metil-fenil)-tiazol-2-amina es único debido a sus características estructurales específicas, como la combinación de un grupo fenil sustituido con bromo y una parte de tiazolilamina. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H9BrN2S |
|---|---|
Peso molecular |
269.16 g/mol |
Nombre IUPAC |
4-(4-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-4-7(11)2-3-8(6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |
Clave InChI |
YSBUUKRPZVRXDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate](/img/structure/B12609269.png)
![Methyl 4-[(butan-2-yl)(methyl)amino]benzoate](/img/structure/B12609277.png)
![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)


propanedinitrile](/img/structure/B12609305.png)
![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)


![N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B12609329.png)

![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)

